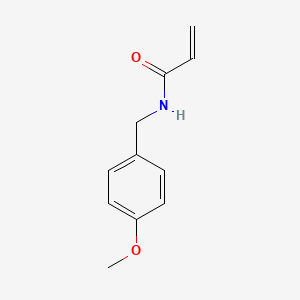

N-(4-methoxybenzyl)acrylamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-4-6-10(14-2)7-5-9/h3-7H,1,8H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRCAHXQCJTFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70875-53-5 | |

| Record name | N-[(4-methoxyphenyl)methyl]prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Methoxybenzyl Acrylamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches encompass methods that construct the target N-(4-methoxybenzyl)acrylamide molecule through straightforward bond-forming reactions, primarily focusing on the creation of the central amide linkage.

Condensation reactions are a cornerstone of organic synthesis, providing reliable pathways to amide bond formation. These methods typically involve the joining of a carboxylic acid derivative and an amine with the elimination of a small molecule.

The most direct and widely utilized method for synthesizing this compound is the acylation of 4-methoxybenzylamine (B45378) with acryloyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the highly reactive acid chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or an aqueous solution of sodium hydroxide, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The choice of solvent is critical and can range from aprotic solvents like tetrahydrofuran (THF) and dichloromethane (B109758) (DCM) to biphasic systems. researchgate.net The reaction is generally exothermic and often requires cooling to control the reaction rate and minimize side reactions, such as the polymerization of the acryloyl moiety. This method is highly efficient, providing good to excellent yields of the desired product. Analogous syntheses, such as the reaction of dopamine hydrochloride or 4-aminophenol with acryloyl chloride, demonstrate the broad applicability of this approach for creating N-substituted acrylamides. researchgate.netnih.gov A patent for the synthesis of N-isopropyl acrylamide (B121943) similarly details the reaction of an amine with acryloyl chloride, highlighting its industrial relevance. google.com

| Amine Substrate | Base | Solvent | Typical Temperature | Yield |

|---|---|---|---|---|

| 4-methoxybenzylamine | Triethylamine / NaOH | DCM, THF, or Water/DCM | 0 °C to Room Temp | High |

| 4-aminophenol researchgate.net | Pyridine | Tetrahydrofuran | 0 °C | 40% researchgate.net |

| Isopropylamine google.com | Molecular Sieve (HCl scavenger) | Ethyl Acetate | 2-8 °C | 87% google.com |

| Dopamine Hydrochloride nih.gov | NaHCO3 / Borate Buffer | Water/THF | Not Specified | 86% nih.gov |

The Doebner-Knoevenagel condensation offers an alternative, selective route to acrylamides. nih.gov This reaction typically occurs under mild, ambient temperature conditions and is known for its tolerance of a wide array of functional groups and its high selectivity for the E-isomer. organic-chemistry.orgresearchgate.net While the classic Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, its adaptation for acrylamide synthesis often utilizes organocatalysis. organic-chemistry.org

The proposed mechanism involves the formation of an iminium ion from the aldehyde and a secondary amine catalyst, followed by a Mannich-type addition and subsequent decarboxylative elimination. organic-chemistry.org For the synthesis of this compound, this pathway would likely involve a multi-step sequence starting with an appropriate aldehyde. This method avoids the use of heavy metal catalysts and harsh reagents, presenting a cleaner, more efficient alternative to some traditional protocols. organic-chemistry.org The scalability of the process has been demonstrated, making it suitable for larger-scale production. organic-chemistry.org

| Feature | Description |

|---|---|

| Selectivity | High selectivity for the E-isomer (typically ≥95:5). organic-chemistry.org |

| Conditions | Mild, ambient temperature, often using organocatalysts. nih.govorganic-chemistry.org |

| Scope | Tolerates a wide range of functional groups on both aromatic and aliphatic aldehydes. nih.govorganic-chemistry.org |

| Advantages | Avoids heavy metals and harsh reagents; scalable process. organic-chemistry.org |

Electrochemical methods represent a modern frontier in organic synthesis, often providing unique reactivity and pathways to complex molecules. These protocols are particularly useful for generating highly functionalized derivatives of this compound through controlled oxidation or reduction processes.

Oxidative cyclization reactions are powerful tools for constructing heterocyclic derivatives from acrylamide precursors. These transformations typically involve the generation of a radical or cationic intermediate that subsequently undergoes an intramolecular cyclization. For instance, metal-free oxidative cyclization of N-Boc-acrylamides using a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) can produce 5,5-disubstituted oxazolidine-2,4-diones. nsf.gov This process involves the formation of a new C-O bond and proceeds in moderate to excellent yields. nsf.gov

Similarly, radical-triggered cyclizations can be initiated to form complex, ring-fused systems. researchgate.net The addition of various radicals to the double bond of N-(arylsulfonyl)acrylamides can trigger cyclization cascades, leading to the rapid construction of molecular complexity. acs.org These reactions demonstrate the versatility of the acrylamide moiety as a platform for building diverse molecular architectures, including spiro-γ-lactams and other nitrogen-containing heterocycles. uc.ptchemicalpapers.com

| Acrylamide Precursor | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| N-Boc-acrylamides | (Diacetoxyiodo)benzene | 5,5-Disubstituted oxazolidine-2,4-diones | nsf.gov |

| N-(o-cyanobiaryl)acrylamides | TMSN3 (Azide Source) | Ester-containing phenanthridines | researchgate.net |

| N-arylpropiolamides | I2O5 / Sulfonylhydrazides | 3-Sulfonated azaspiro uc.ptorgsyn.orgtrienones | uc.pt |

| N-(arylsulfonyl)acrylamides | Radical Initiators (e.g., TBHP) | 3,3-Disubstituted-2-dihydropyridinones | acs.org |

Fluoroalkylation-dearomatization represents a sophisticated strategy for synthesizing spirocyclic derivatives where the aromaticity of the methoxybenzyl group is disrupted. This approach is valuable for accessing complex three-dimensional structures from planar aromatic starting materials.

The dearomative spirocyclization of N-aryl-alkynamides, including substrates with a para-methoxy substituent, can be achieved through radical-mediated processes. uc.pt For example, using AgSCF3 as a trifluoromethylthio radical source in the presence of an oxidant like K2S2O8, it is possible to synthesize trifluoromethylthio-substituted spiro-γ-lactams. uc.pt The proposed mechanism involves the generation of a radical which adds to the alkyne, followed by an intramolecular ipso-cyclization onto the electron-rich aromatic ring. This cyclization step breaks the aromaticity and forms the spirocyclic core. Such strategies highlight the potential to selectively functionalize the N-(4-methoxybenzyl) group in a non-trivial manner, yielding derivatives with significant structural complexity. uc.pt

| Precursor Type | Radical Source | Oxidant System | Resulting Structure |

|---|---|---|---|

| N-(4-methoxyphenyl)alkynamides uc.pt | AgSCF3 uc.pt | K2S2O8 / TBHP uc.pt | Trifluoromethylthio-substituted spiro-γ-lactams uc.pt |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is centered on reducing environmental impact by minimizing solvent use and improving energy efficiency.

Solvent-Free Reaction Methodologies

Solvent-free, or bulk, synthesis is a cornerstone of green chemistry, aiming to reduce the use of volatile organic compounds that are often hazardous and difficult to dispose of. In the synthesis of precursors for this compound, solvent-free methods have been successfully employed. For instance, the reduction of p-anisaldehyde using sodium borohydride (NaBH₄) to produce 4-methoxybenzyl alcohol has been achieved without a solvent, yielding a high conversion rate. ugm.ac.id Similarly, the subsequent conversion of the alcohol to 4-methoxybenzyl bromide using phosphorus tribromide (PBr₃) can also be performed under solvent-free conditions. ugm.ac.id

Another green approach involves the use of solid catalysts in solvent-free reactions. For the synthesis of N-alkyl methacrylamide monomers, a similar class of compounds, researchers have utilized "Maghnite-H⁺," an environmentally friendly clay catalyst. This method allows for the condensation of an amine with methacrylic anhydride in bulk (without solvent) at room temperature, providing a high yield and selectivity while avoiding toxic reagents like methacryloyl chloride. researchgate.net

Energy-Efficient Synthetic Routes

Energy efficiency in chemical synthesis is often achieved by employing alternative energy sources, such as microwave irradiation, which can significantly reduce reaction times and improve yields. Microwave-assisted organic synthesis (MAOS) has become a promising technique for various reactions, including the formation of acrylamide derivatives. nih.govnih.gov

Microwave heating offers rapid, uniform, and selective energy input directly to the reacting molecules. nih.govnih.gov This method has been shown to be effective in the synthesis of polyacrylamide-based hydrogels and nanocomposites, where microwave irradiation can shorten the polymerization process from hours to minutes. nih.govresearchgate.net For example, a one-step microwave-assisted process has been used to create a polyacrylamide/NiO nanocomposite, demonstrating a fast, energy-efficient, and environmentally friendly approach. nih.gov Studies comparing microwave-assisted synthesis with conventional heating for producing methacrylated gelatin (GelMA) found that the microwave method was superior in terms of reaction time, energy consumption, and the final properties of the product. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of GelMA

| Parameter | Conventional Heating | Microwave-Assisted (MWA) Method |

|---|---|---|

| Reaction Time | Longer (hours) | Shorter (minutes) rsc.org |

| Energy Consumption | Higher | Lower rsc.org |

| Methacrylation Degree | Lower | Higher rsc.org |

| Gel Fraction | Lower | Higher rsc.org |

| Tensile Strength | Lower | Higher rsc.org |

This table is generated based on comparative findings in the synthesis of a related methacrylated biopolymer.

Precursor and Intermediate Chemistry

The synthesis of this compound relies on the availability of key precursors and the chemical versatility of its core structures.

Synthesis of 4-Methoxybenzyl Intermediates

The 4-methoxybenzyl group is a crucial component of the target molecule. Its synthesis from readily available starting materials is a key step. A green and efficient pathway starts with p-anisaldehyde. ugm.ac.id

Reduction to Alcohol: The first step involves the reduction of p-anisaldehyde to 4-methoxybenzyl alcohol. This transformation can be accomplished using sodium borohydride (NaBH₄) in a solvent-free reaction, achieving a 98% yield. ugm.ac.id

Bromination of Alcohol: The resulting 4-methoxybenzyl alcohol is then converted to 4-methoxybenzyl bromide. This is achieved through a solvent-free reaction with phosphorus tribromide (PBr₃), resulting in an 86% yield. ugm.ac.id

This two-step process provides the essential 4-methoxybenzyl bromide intermediate, which can then be reacted with an acrylamide backbone to form the final product.

Table 2: Green Synthesis of 4-Methoxybenzyl Intermediates ugm.ac.id

| Reaction Step | Starting Material | Reagent | Condition | Product | Yield |

|---|---|---|---|---|---|

| 1 | p-Anisaldehyde | NaBH₄ | Solvent-free | 4-Methoxybenzyl alcohol | 98% |

Derivatization of Acrylamide Scaffold

The acrylamide scaffold serves as a versatile platform that can be modified to produce a wide array of derivatives with different functionalities.

The nitrogen atom of the acrylamide can be functionalized with various aromatic and heterocyclic groups. This is typically achieved by reacting acryloyl chloride with a corresponding amine in the presence of a base like triethylamine. rsc.org This general method allows for the synthesis of a library of N-substituted acrylamides.

For example, various anilines (substituted aromatic amines) can be used to introduce different phenyl groups onto the acrylamide nitrogen. rsc.org A general procedure involves dissolving the aniline and triethylamine in a solvent like ethyl acetate, followed by the dropwise addition of freshly prepared acryloyl chloride at 0 °C. The reaction is then stirred at room temperature to completion. rsc.org This methodology has been used to synthesize a range of N-aryl acrylamides, including those with fluorophenyl, chlorophenyl, and methoxyphenyl substituents. rsc.org Similarly, benzylamine and its derivatives can be used to introduce various benzyl (B1604629) moieties. rsc.orgorgsyn.org

Table 3: Examples of Synthesized N-Substituted Acrylamide Derivatives rsc.org

| Amine Precursor | Product |

|---|---|

| Aniline | N-phenylacrylamide |

| 4-Fluoroaniline | N-(4-fluorophenyl)acrylamide |

| 4-Chloroaniline | N-(4-chlorophenyl)acrylamide |

| 4-Methoxyaniline | N-(4-methoxyphenyl)acrylamide |

Polymer Science and Engineering of N 4 Methoxybenzyl Acrylamide

Macroscopic Polymer Characterization (excluding basic physical properties)

The macroscopic properties of polymers derived from N-(4-methoxybenzyl)acrylamide are crucial for determining their potential applications. These properties are dictated by the polymer's molecular weight, thermal behavior, and solid-state structure. This section details the advanced characterization techniques used to elucidate these features.

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of a polymer. cmu.edu In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting first. Smaller chains penetrate the pores to varying degrees and elute later. This separation by hydrodynamic volume allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all chains have the same length.

Table 1: Molecular Weight Data for a Poly(4-methoxybenzyl methacrylate) Copolymer Data obtained from a copolymer of 4-methoxybenzyl methacrylate (B99206) and isobornyl methacrylate. researchgate.net

| Parameter | Value | Description |

| Number-Average Molecular Weight (Mn) | 12,500 g/mol | The statistical average molecular weight of the polymer chains. |

| Polydispersity Index (PDI) | 1.5 | A measure of the distribution of molecular mass in the polymer. |

The thermal properties of a polymer define its operational temperature range and stability at elevated temperatures. Key parameters include the glass transition temperature (Tg) and the decomposition profile, which are typically measured by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

Glass Transition Temperature (Tg): The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This transition is a critical property, as it affects the mechanical properties and processing conditions of the material. For polyacrylamides, the Tg can be influenced by factors such as molecular weight and the structure of the N-substituent. iosrjournals.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iosrjournals.org This analysis provides information about the thermal stability of the polymer, its decomposition temperature, and the amount of residual char at high temperatures. The thermal degradation of polyacrylamides often occurs in multiple stages. iosrjournals.org

Detailed thermal analysis data for poly(this compound) is scarce. However, studies on related polymers provide a framework for understanding its likely thermal behavior. For example, the thermal degradation kinetics of a copolymer containing 4-methoxybenzyl methacrylate were investigated using TGA at various heating rates. researchgate.net The analysis revealed the activation energy for thermal degradation, offering insights into the material's stability. For polyacrylamides in general, TGA thermograms typically show good thermal stability up to several hundred degrees Celsius, followed by distinct stages of mass loss corresponding to the decomposition of different parts of the polymer chain. iosrjournals.org

Table 2: Illustrative Thermal Properties of Related Acrylamide (B121943) Polymers This table presents typical data ranges for polyacrylamides to illustrate the parameters measured by DSC and TGA, as specific values for poly(this compound) are not available.

| Thermal Property | Technique | Typical Information Obtained |

| Glass Transition Temperature (Tg) | DSC | Temperature of transition from glassy to rubbery state. |

| Decomposition Temperature (Td) | TGA | Temperature at which significant weight loss begins. |

| Char Yield | TGA | Percentage of material remaining at the end of the analysis. |

For polymers derived from N-substituted acrylamides, the morphology can vary significantly depending on the synthesis method and processing conditions. For example, hydrogels synthesized from these polymers can exhibit a porous network structure, which is crucial for applications such as drug delivery and tissue engineering. The morphology of interpenetrating polymer networks (IPNs) composed of polymers like poly(N-isopropyl acrylamide) has been studied using SEM, revealing that environmental factors such as pH and temperature can strongly influence the porous structure of the hydrogel. nih.gov

In the absence of specific studies on the morphology of poly(this compound), it is reasonable to anticipate that its structure could be tailored. Depending on the polymerization technique (e.g., solution, precipitation, emulsion), it could be synthesized as a solid material with a smooth or textured surface, or as micro- or nanoparticles with controlled spherical morphologies. If prepared as a hydrogel, it would likely exhibit a porous internal structure, the characteristics of which would depend on the crosslinking density and synthesis conditions.

Mechanistic Organic Chemistry of N 4 Methoxybenzyl Acrylamide Transformations

Reaction Pathway Elucidation

The transformations of N-(4-methoxybenzyl)acrylamide are governed by intricate reaction pathways. The elucidation of these mechanisms, from oxidative radical cascades to nucleophilic additions, is crucial for understanding and predicting the compound's chemical behavior.

Oxidative Cyclization Mechanisms

Oxidative cyclization of N-arylacrylamides, including this compound, provides a powerful route to synthesize various nitrogen-containing heterocyclic compounds, such as oxindoles and dihydroquinolinones. These reactions are often initiated by radical species under oxidative conditions, generated through chemical reagents or photoredox catalysis. nih.govrsc.org

A common mechanistic pathway begins with the generation of a radical which then adds to the electron-deficient β-carbon of the acrylamide (B121943) double bond. This addition creates a new radical intermediate. acs.org This intermediate can then undergo an intramolecular cyclization, typically an attack on the aryl ring of the benzyl (B1604629) group. nih.gov The electron-rich nature of the methoxy-substituted benzene (B151609) ring can facilitate this step. Subsequent oxidation and rearomatization steps lead to the final heterocyclic product. rsc.org

Visible-light photoredox catalysis has emerged as a mild and efficient method for these transformations. organic-chemistry.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can initiate the formation of the radical species that adds to the acrylamide. researchgate.net For instance, an azido-radical can trigger a cascade cyclization, leading to complex polycyclic structures through a sequence of bond formations. rsc.orgresearchgate.netnih.gov

Table 1: Key Steps in a Generic Radical-Mediated Oxidative Cyclization

| Step | Description | Intermediate |

| 1. Initiation | Generation of an initial radical species (X•) from a precursor using an oxidant or photocatalyst. | X• |

| 2. Radical Addition | The radical (X•) adds to the β-carbon of the this compound double bond. | Alkyl radical |

| 3. Intramolecular Cyclization | The newly formed radical attacks the electron-rich methoxybenzyl ring. | Cyclohexadienyl radical |

| 4. Oxidation/Rearomatization | The cyclohexadienyl radical is oxidized to a cation, followed by loss of a proton to restore aromaticity. | Final heterocyclic product |

Spirocyclization Processes

Spirocyclization reactions represent a specialized class of cyclization where the new ring is formed at a spiro center. In the context of N-arylacrylamides, this involves an intramolecular cyclization at the ipso-carbon of the aryl ring (the carbon atom bearing the substituent). This process leads to the formation of spirocyclic compounds like azaspiro rsc.orgnih.govtrienones.

While direct examples involving this compound are specific, the mechanism can be inferred from related systems, such as N-arylpropiolamides. researchgate.net One proposed pathway involves an initial activation step, for example, by an electrophilic species like I2O5, which promotes the cyclization. The reaction proceeds through the formation of a vinyl radical or cation, which then undergoes intramolecular ipso-cyclization onto the aryl ring. researchgate.net This dearomative cyclization results in a spirocyclic intermediate, which can then be further functionalized.

The key to spirocyclization is directing the intramolecular reaction to the substituted carbon of the aromatic ring, preventing the more common cyclization at an unsubstituted ortho-position. The nature of the substituent on the aryl ring and the reaction conditions are critical in controlling this selectivity.

Nucleophilic Addition Reactions of the Acrylamide Moiety

The acrylamide group is a classic Michael acceptor, readily undergoing conjugate (1,4-) addition reactions with a wide range of nucleophiles. wikipedia.orglibretexts.org This reaction is fundamental to the chemistry of this compound. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. nih.gov

The general mechanism involves two principal steps: masterorganicchemistry.com

Nucleophilic Attack: A nucleophile (e.g., a thiolate, amine, or enolate) attacks the β-carbon of the acrylamide. This breaks the C=C π-bond and forms a new bond between the nucleophile and the β-carbon, generating a resonance-stabilized enolate intermediate. wikipedia.orgbyjus.com

Protonation: The enolate intermediate is then protonated, typically by the solvent or a conjugate acid, at the α-carbon to yield the final saturated adduct. rsc.orgnih.gov

Kinetic studies on the addition of thiols to N-arylacrylamides show that the reaction mechanism is consistent with a rate-limiting nucleophilic attack, followed by a rapid protonation of the resulting enolate. researchgate.netrsc.org The Morita–Baylis–Hillman (MBH) reaction is another important nucleophilic addition, where a catalyst like DABCO adds to the acrylamide to form a zwitterionic intermediate, which then attacks an aldehyde. academie-sciences.frbeilstein-journals.orgorganic-chemistry.org

Role of Substituent Effects on Reactivity

The substituents on the this compound molecule, namely the acrylamide moiety and the methoxybenzyl group, exert profound control over the compound's reactivity and the selectivity of its transformations.

Influence of the Methoxybenzyl Group on Reaction Selectivity

The N-(4-methoxybenzyl) group plays a crucial electronic role in modulating the reactivity of the acrylamide system. The methoxy (B1213986) group (-OCH3) at the para-position of the benzene ring is a strong electron-donating group through resonance.

Conversely, in oxidative cyclization reactions that involve electrophilic or radical attack on the aromatic ring, the electron-rich nature of the p-methoxy-substituted ring is activating. It stabilizes the cationic or radical intermediates formed during cyclization, thus facilitating the reaction and influencing the regioselectivity of the ring closure. rsc.org

Table 2: Influence of Aryl Substituents on Acrylamide Reactivity in Michael Additions

| Substituent at para-position | Electronic Effect | Relative Reactivity with Nucleophiles | Half-life (T1/2) with Lysine |

| -NO2 | Electron-withdrawing | High | Shorter |

| -H | Neutral | Medium | Medium |

| -OCH3 | Electron-donating | Low | Longer (5.94 h) rsc.org |

Stereochemical Outcomes of Transformations

The stereochemical course of reactions involving this compound can be influenced by several factors, leading to the potential for asymmetric synthesis. While the parent molecule is achiral, transformations can create new stereocenters, and controlling their configuration is a key challenge in synthetic chemistry.

In radical cyclization reactions, the stereochemistry of the newly formed ring junctions can be controlled. This can be achieved by introducing a chiral auxiliary into the molecule. For instance, if a chiral group were part of the N-substituent, it could direct the approach of the attacking radical or the geometry of the cyclization transition state, leading to a diastereoselective outcome. acs.org

Similarly, asymmetric catalysis can be employed to control enantioselectivity. A chiral Lewis acid, for example, could coordinate to the carbonyl oxygen of the acrylamide. This coordination would not only activate the Michael acceptor but also create a chiral environment, forcing the nucleophile to attack from a specific face of the double bond. This strategy is effective in asymmetric Michael additions and other nucleophilic additions. Asymmetric N-acyliminium ion cyclizations, though a different reaction class, also demonstrate how stereocontrol can be achieved in the formation of heterocyclic systems from related precursors. researchgate.net The stereochemical outcome is dictated by the conformation of the intermediates and the steric and electronic interactions within the transition state.

Catalytic and Reagent-Mediated Transformations of this compound

The reactivity of the acrylamide moiety in this compound allows for a variety of catalytic and reagent-mediated transformations. These reactions, particularly those avoiding the use of heavy metals, are of significant interest in contemporary organic synthesis for their potential in creating complex molecular architectures under milder and more environmentally benign conditions. This section will explore transformations facilitated by hypervalent iodine reagents and those proceeding through metal-free pathways.

Hypervalent Iodine Mediated Reactions

Hypervalent iodine compounds have emerged as versatile and powerful reagents in organic synthesis, offering a green alternative to heavy metal-based oxidants. rsc.org Their utility in mediating oxidative cyclization reactions of acrylamides has been demonstrated, providing efficient routes to various heterocyclic structures.

A notable example of a hypervalent iodine-mediated transformation is the oxidative cyclization of N-Boc-acrylamides using (diacetoxyiodo)benzene (B116549) (PIDA) in acetic acid. This metal-free reaction leads to the formation of 5,5-disubstituted oxazolidine-2,4-diones through the formation of a C-O bond. mdpi.comresearchgate.net While this specific reaction was demonstrated on N-Boc protected acrylamides, the underlying mechanism provides a framework for potential transformations of this compound under similar conditions. The reaction is proposed to proceed via the activation of the alkene by the iodine(III) species, which then triggers the cyclization cascade. acs.org

The general procedure for such transformations involves reacting the acrylamide substrate with a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene, often in a suitable solvent like acetic acid, and at elevated temperatures. mdpi.com The reaction's efficiency and outcome can be influenced by the nature of the N-substituent on the acrylamide.

Table 1: Hypervalent Iodine Mediated Oxidative Cyclization of N-Boc-Acrylamides

| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | N-Boc-acrylamide | PhI(OAc)2 | Acetic Acid | 100 | 5,5-disubstituted oxazolidine-2,4-dione | Moderate to Excellent |

This table is a generalized representation based on reported reactions of N-Boc-acrylamides and serves as a model for potential reactions with this compound.

Metal-Free Organic Transformations

The development of metal-free organic transformations is a cornerstone of sustainable chemistry. For this compound, several such reactions have been explored, highlighting its versatility as a synthetic building block. These transformations include photocatalytic cyclizations and organocatalytic carbon-carbon bond-forming reactions.

Photocatalytic Cyclization:

A metal-free photoredox-catalyzed cyclization of N-aryl acrylamides has been developed to synthesize oxindole (B195798) derivatives. mdpi.com This method utilizes an organic photosensitizer, such as 4CzIPN, under visible light irradiation. While the direct application to this compound was not detailed, the reaction's success with a range of N-aryl acrylamides suggests its potential applicability. The proposed mechanism involves a radical cyclization pathway initiated by the photocatalyst.

Morita-Baylis-Hillman Reaction:

The Morita-Baylis-Hillman (MBH) reaction is a powerful organocatalytic method for forming carbon-carbon bonds between an activated alkene and an aldehyde. This compound has been successfully employed as a substrate in this reaction. academie-sciences.fracademie-sciences.fr The reaction of N-alkyl acrylamides with aromatic aldehydes, promoted by an organocatalyst like 3-hydroxyquinuclidine (3-HQD), yields densely functionalized molecules. academie-sciences.fr

An important consideration in the MBH reaction of secondary N-alkyl acrylamides is the competition with the Cannizzaro reaction of the aldehyde. academie-sciences.fr Optimization of the reaction conditions, including the choice of catalyst and solvent system, is crucial to favor the desired MBH adduct formation. For the reaction of this compound with 4-nitrobenzaldehyde, specific conditions have been reported. academie-sciences.fr

Table 2: Morita-Baylis-Hillman Reaction of this compound with 4-Nitrobenzaldehyde

| Catalyst | Solvent | Product |

| 3-Hydroxyquinuclidine (3-HQD) | Water/2-MeTHF (1:1) | 2-(hydroxy(4-nitrophenyl)methyl)-N-(4-methoxybenzyl)acrylamide |

This table is based on the reported reactivity of secondary N-alkyl acrylamides in the Morita-Baylis-Hillman reaction. academie-sciences.fracademie-sciences.fr

Radical Addition/Cyclization Reactions:

Metal-free radical addition and cyclization reactions of N-aryl acrylamides provide another avenue for constructing complex heterocyclic systems. For instance, a direct cyanoisopropylation/arylation of N-arylacrylamides with AIBN has been achieved using nitromethane (B149229) as both the solvent and the oxidant. rsc.org This reaction leads to the formation of cyano-containing oxindoles. Furthermore, a metal-free radical addition/cyclization with chloroform (B151607) or dichloromethane (B109758) in the presence of benzoyl peroxide (BPO) as an oxidant affords polychloromethylated 2-oxindoles. Although these examples focus on N-aryl acrylamides, the underlying radical mechanisms suggest that this compound could potentially undergo similar transformations.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. umn.edu It is particularly effective for studying the structure, reactivity, and spectroscopic characteristics of organic molecules. researchgate.net

DFT calculations are employed to determine the electronic structure of N-(4-methoxybenzyl)acrylamide, which is fundamental to understanding its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For the parent molecule, acrylamide (B121943), DFT studies have calculated global reactivity descriptors that provide a baseline for understanding the reactivity of its derivatives. nih.govresearchgate.net The introduction of the N-(4-methoxybenzyl) group is expected to modulate these electronic properties. The electron-donating nature of the methoxy (B1213986) group can influence the electron density across the molecule, affecting the energies of the frontier molecular orbitals.

General studies on N-substituted acrylamides indicate that the substituent on the nitrogen atom can influence the electron-withdrawing ability of the acrylamide moiety, which in turn affects its reactivity in reactions such as the Morita–Baylis–Hillman reaction. academie-sciences.fr Differences in reactivity among various acrylamides can often be explained by the charge density of the carbon atoms and the energy of the LUMO. nih.gov

Table 1: Global DFT Reactivity Descriptors for Acrylamide (ACR) This table presents calculated values for the parent compound, acrylamide, which serves as a reference for its derivatives. Data sourced from a DFT study. researchgate.net

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) (eV) | Chemical Potential (μ) (eV) |

| Acrylamide (ACR) | 9.9 | -0.8 | 5.3 | -4.5 |

Note: This interactive table allows for sorting and searching of the presented data.

The adsorption of this compound on various surfaces can be modeled using DFT to understand interfacial interactions, which is crucial in fields like materials science and catalysis. Such studies calculate the adsorption energy, optimal adsorption geometry, and the nature of bonding between the molecule and the surface. researchgate.netscirp.org

For instance, DFT has been used to study the adsorption of methoxy groups (CH3O) on gold surfaces, identifying the most stable binding sites and energies. scirp.org A similar approach for this compound would involve placing the molecule at various orientations and sites on a given substrate (e.g., a metal or oxide surface) and performing geometry optimization to find the most stable configuration. The analysis would focus on the interactions of the amide group, the phenyl ring, and the methoxy group with the surface atoms, including potential hydrogen bonding and van der Waals forces. mdpi.com The results would reveal the preferred adsorption modes, such as whether the molecule lies flat or stands upright on the surface, and quantify the strength of the interaction. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biorxiv.org This technique provides detailed information on the conformational dynamics and thermodynamic properties of molecular systems. nih.gov

MD simulations of this compound in a solvent, typically water, can reveal its dynamic behavior and preferred conformations. mdpi.com The molecule possesses several rotatable bonds, leading to conformational flexibility. Key areas of interest include the rotation around the N-C(benzyl) bond, the C-C single bonds of the benzyl (B1604629) and acryloyl groups, and the C-N amide bond, which has a partial double-bond character that can lead to distinct cis and trans isomers.

Simulations track the trajectory of each atom, allowing for the analysis of conformational ensembles at different temperatures. nih.govcore.ac.uk This analysis can identify the most stable, low-energy conformations and the energy barriers between them. Understanding the conformational landscape is essential as the three-dimensional shape of a molecule dictates how it interacts with other molecules.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to forecast the binding mode of a small molecule ligand to the active site of a protein or other receptor.

In a hypothetical molecular docking study of this compound, the molecule would be docked into the binding pocket of a target protein. The primary goal of this analysis, excluding any assessment of biological efficacy, is to understand the intermolecular interactions that stabilize the complex. researchgate.net The results would identify key interactions such as:

Hydrogen bonds: Potentially formed between the amide N-H or C=O groups and amino acid residues in the protein.

Hydrophobic interactions: Involving the benzyl group and nonpolar residues.

Pi-stacking: An interaction between the aromatic ring of the benzyl group and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Docking algorithms calculate a scoring function to estimate the binding affinity, with lower binding free energy values indicating a more stable interaction. nih.gov The analysis provides a static picture of the most probable binding pose. nih.gov

Vibrational Structure Analysis and Theoretical Insights

Theoretical vibrational analysis using DFT provides profound insights into the molecular structure and bonding of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum (Infrared and Raman) can be generated. nih.gov

These calculated spectra are invaluable for interpreting experimental spectroscopic data. Each peak in the spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of particular bonds. For this compound, key vibrational modes would include the N-H stretch, C=O stretch of the amide group, C=C stretch of the vinyl group, and various vibrations associated with the methoxy-substituted benzene (B151609) ring.

Studies on analogous molecules like 4-methoxybenzaldehyde (B44291) have shown excellent agreement between DFT-calculated spectra and experimental results, allowing for confident assignment of vibrational modes. mdpi.com This comparative analysis helps to validate the computed equilibrium geometry and provides a detailed understanding of the intramolecular forces.

Table 2: Illustrative Vibrational Mode Assignments for a Related Structure This table provides an example of typical vibrational modes and their calculated frequencies for a molecule containing similar functional groups, demonstrating the type of data obtained from DFT vibrational analysis.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | ~3400 |

| Aromatic C-H Stretch | Benzene Ring | ~3100-3000 |

| Vinyl C-H Stretch | Acryloyl Group | ~3050 |

| C=O Stretch (Amide I) | Amide | ~1680-1650 |

| C=C Stretch | Acryloyl Group | ~1620 |

| N-H Bend (Amide II) | Amide | ~1550 |

| Aromatic C=C Stretch | Benzene Ring | ~1600, 1500, 1450 |

| C-O-C Asymmetric Stretch | Methoxy Group | ~1250 |

| C-O-C Symmetric Stretch | Methoxy Group | ~1030 |

Note: This interactive table illustrates the kind of data generated from vibrational analysis. The exact wavenumbers would be specific to this compound.

Advanced Material Applications Non Biological

Corrosion Inhibition Studies

Electrochemical Evaluation

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed insights into the inhibitor's mechanism and efficiency.

Potentiodynamic Polarization: This technique is used to determine the effect of an inhibitor on the rates of both anodic and cathodic reactions. For an inhibitor like N-(4-methoxybenzyl)acrylamide, polarization curves would likely show a reduction in both anodic and cathodic currents upon its addition to a corrosive solution. This indicates that the compound does not merely block one type of reaction but acts as a mixed-type inhibitor. The key parameters derived from these studies include the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. A significant decrease in icorr in the presence of the inhibitor signifies effective corrosion protection. The inhibition efficiency (%IE) can be calculated from the corrosion current densities with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface. When this compound adsorbs onto a metal surface, it alters the electrical properties of the metal-solution interface. In a typical EIS analysis, this is observed as an increase in the charge-transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). nih.govsemanticscholar.org The larger Rct value indicates a slower corrosion process due to the inhibitor film hindering charge transfer, while the decrease in Cdl suggests the displacement of water molecules and other ions from the metal surface by the adsorbing organic inhibitor molecules. researchgate.net These changes are often visualized in Nyquist plots, where a larger semicircle diameter corresponds to higher corrosion resistance. electrochemsci.org

Below is a representative table illustrating the types of parameters obtained from electrochemical evaluations of N-substituted acrylamide (B121943) derivatives, which would be analogous for this compound.

| Parameter | Description | Expected Change with Inhibitor |

|---|---|---|

| icorr (μA/cm²) | Corrosion Current Density | Decrease |

| Ecorr (mV vs. SCE) | Corrosion Potential | Slight Shift (<85 mV for mixed-type) |

| Rct (Ω·cm²) | Charge Transfer Resistance | Increase |

| Cdl (μF/cm²) | Double-Layer Capacitance | Decrease |

| %IE | Inhibition Efficiency | Increase |

Adsorption Isotherm Analysis on Metal Surfaces

To understand the interaction between the this compound molecules and the metal surface, adsorption isotherms are studied. These models, such as the Langmuir, Temkin, and Freundlich isotherms, describe how the inhibitor molecules are distributed between the solution and the metal surface. nih.goviosrjournals.org The Langmuir isotherm, for instance, assumes the formation of a uniform monolayer of the inhibitor on the surface. electrochemsci.orgnih.gov

By fitting experimental data to these models, thermodynamic parameters of adsorption can be calculated, such as the standard free energy of adsorption (ΔG°ads). The magnitude and sign of ΔG°ads provide insight into the spontaneity and nature of the adsorption process. A negative value for ΔG°ads indicates that the adsorption of this compound is a spontaneous process. The value also helps distinguish between physisorption (involving weaker electrostatic interactions) and chemisorption (involving stronger covalent bond formation).

A representative data table showing the kind of parameters derived from an adsorption isotherm analysis is provided below.

| Isotherm Model | Key Parameters | Information Provided |

|---|---|---|

| Langmuir | Kads (Adsorption Equilibrium Constant) | Strength of adsorption |

| Langmuir | R² (Correlation Coefficient) | Goodness of fit for the model |

| Thermodynamics | ΔG°ads (Standard Free Energy of Adsorption) | Spontaneity and type of adsorption (physisorption vs. chemisorption) |

Functional Materials Development

The this compound monomer is a valuable component in the synthesis of functional polymers due to its polymerizable acrylamide group and the pendant methoxybenzyl moiety, which imparts specific chemical and physical properties to the resulting material.

Photoreactive Polymeric Nanoparticles

This compound can be used as a functional monomer in polymerization techniques like dispersion or emulsion polymerization to produce polymeric nanoparticles. biu.ac.il While the methoxybenzyl group itself is not a traditional photoreactive group, the acrylamide functionality allows for polymerization to be initiated by UV light in the presence of a suitable photoinitiator. This process can be used to synthesize nanoparticles with well-defined sizes and functionalities.

These nanoparticles, composed of poly(this compound), would have the hydrophobic and aromatic methoxybenzyl groups decorating their surfaces or embedded within their core, depending on the synthesis method. Such features can be exploited for applications requiring specific interactions, such as the encapsulation and delivery of hydrophobic molecules. While research on nanoparticles from this specific monomer is limited, studies on similar N-substituted acrylamide-based nanoparticles demonstrate their potential in creating stable, functional nanosystems. nih.govresearchgate.net

Hydrogel Systems and Crosslinking

Hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing large amounts of water. The acrylamide group in this compound makes it an ideal monomer for incorporation into hydrogel systems. mdpi.com It can be copolymerized with other monomers and a chemical cross-linking agent, such as N,N'-methylenebisacrylamide (MBA), through free-radical polymerization to form a hydrogel. sapub.orgnih.gov

The incorporation of the this compound monomer into a polyacrylamide-based hydrogel network would significantly modify its properties. The bulky and relatively hydrophobic methoxybenzyl group would influence the swelling ratio, mechanical strength, and thermal responsiveness of the resulting hydrogel. By controlling the concentration of this monomer relative to acrylamide and the crosslinker, the physicochemical properties of the hydrogel can be tailored for specific applications, such as in stimuli-responsive systems or as matrices for controlled release. nih.gov

Despite a comprehensive search for scientific literature focusing on the supramolecular chemistry and self-assembly of this compound, specific crystallographic data and detailed structural analysis for this particular compound are not available in the public domain. Research on closely related compounds provides insights into the expected intermolecular interactions and packing motifs in the solid state. However, without experimental data specific to this compound, a detailed and scientifically accurate article adhering to the requested outline cannot be generated.

The supramolecular architecture of a crystalline solid is highly specific to the individual compound, influenced by the precise arrangement of functional groups and steric factors. While general principles of hydrogen bonding and molecular recognition in acrylamide derivatives are understood, extrapolating these to create a detailed analysis of this compound, including specific hydrogen bond chains, crystal engineering strategies, and conformational analysis, would be speculative and would not meet the standards of scientific accuracy.

To provide the requested in-depth analysis, a crystallographic study of this compound would be required. Such a study would elucidate the asymmetric unit, unit cell parameters, space group, and the precise coordinates of each atom. This information is the necessary foundation for a rigorous discussion of its supramolecular chemistry, including the specific nature of its hydrogen bonding networks, its potential for polymorphism, and a detailed conformational analysis of the molecule within the crystal lattice.

Therefore, the generation of the requested article is contingent upon the future availability of experimental structural data for this compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of N-substituted acrylamides often involves acryloyl chloride, which can generate significant waste. tandfonline.comgoogle.comuobaghdad.edu.iq Future research is increasingly focused on developing more sustainable synthetic methodologies that are both efficient and environmentally benign.

Green Chemistry Approaches: The principles of green chemistry are central to the future of synthesizing N-(4-methoxybenzyl)acrylamide. This includes the use of greener solvents, such as bio-based options and neoteric solvents like ionic liquids and deep eutectic solvents, to replace hazardous ones like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org Catalytic methods that avoid stoichiometric activating reagents are also a key focus. For instance, boric acid-catalyzed direct amidation presents a simple, scalable, and high-yielding alternative. sciepub.comresearchgate.net Another promising avenue is the development of solvent-free reaction conditions, which can significantly reduce waste and simplify purification processes. researchgate.net

Biocatalysis: Enzymatic synthesis represents a frontier in sustainable chemistry. The use of biocatalysts, such as nitrile hydratase, for the production of acrylamide (B121943) from acrylonitrile (B1666552) is an established industrial process that operates under mild conditions with high selectivity and reduced environmental impact. google.combasf.commitsuichemicals.commitsuichemicals.comnih.gov Future research could explore the development of novel enzymes or engineered microorganisms capable of directly catalyzing the amidation of acrylic acid or its esters with 4-methoxybenzylamine (B45378), thereby providing a highly specific and green route to this compound. While plant-based biocatalysis faces challenges in stability and large-scale production, ongoing research aims to optimize these systems. researchgate.net

Table 1: Comparison of Synthetic Routes for Amide Bond Formation

| Method | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|

| Traditional Acyl Chloride Method | High reactivity, generally good yields. | Use of hazardous reagents (e.g., thionyl chloride), formation of stoichiometric waste (HCl). whiterose.ac.uk | Low |

| Catalytic Direct Amidation (e.g., Boric Acid) | Atom economical, operationally simple, high yields. sciepub.com | May require high temperatures and removal of water. | High |

| Biocatalytic Synthesis (e.g., Nitrile Hydratase) | High selectivity, mild reaction conditions, biodegradable catalyst. basf.commitsuichemicals.com | Substrate scope may be limited, potential for enzyme inhibition. researchgate.net | Very High |

| Solvent-Free Synthesis | Reduced solvent waste, simplified workup, potential for high reaction rates. researchgate.net | May not be suitable for all substrates, potential for thermal degradation. | High |

Exploration of Advanced Polymeric Systems and Smart Materials

The incorporation of this compound into polymeric structures opens up possibilities for creating advanced materials with tailored properties. Its aromatic methoxybenzyl group can impart specific characteristics to polymers, influencing their solubility, thermal stability, and interaction with other molecules.

Thermoresponsive Polymers: N-substituted acrylamides are well-known building blocks for thermoresponsive polymers, which exhibit a lower critical solution temperature (LCST) and undergo a reversible phase transition in response to temperature changes. nih.govepfl.chmdpi.comrsc.org By copolymerizing this compound with other monomers like N-isopropylacrylamide (NIPAm), it is possible to fine-tune the LCST of the resulting polymer. This allows for the creation of "smart" materials for applications in drug delivery, where a temperature change can trigger the release of a therapeutic agent. mdpi.com

Advanced Hydrogels: Hydrogels based on acrylamide and its derivatives are extensively studied for biomedical applications due to their high water content and biocompatibility. mdpi.comnih.govresearchgate.netmdpi.com Incorporating this compound into hydrogel networks can enhance their mechanical properties and introduce new functionalities. mdpi.com For instance, the aromatic moiety could be used for the controlled loading and release of hydrophobic drugs. nih.gov Research into interpenetrating polymer network (IPN) hydrogels offers a way to combine the properties of different polymers to create materials with superior strength and responsiveness. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science and drug discovery by accelerating the design and optimization of molecules with desired properties.

Predictive Modeling of Polymer Properties: Machine learning models can be trained on existing data to predict the properties of new polymers, saving significant time and resources compared to traditional laboratory synthesis and testing. llnl.govasiaresearchnews.comtechnologynetworks.comnih.gov For polymers incorporating this compound, AI can predict properties such as thermal stability, solubility, and mechanical strength based on the polymer's composition and structure. llnl.govmdpi.com This predictive capability allows for the rapid screening of virtual polymer libraries to identify candidates with optimal characteristics for specific applications.

De Novo Design of Functional Molecules: AI-driven generative models can design entirely new molecules with tailored properties. ymerdigital.com In the context of this compound, this could involve designing derivatives with enhanced biological activity or improved performance as polymer monomers. For example, a recent study used computational strategies to design N-(3-amino-4-methoxyphenyl) acrylamide derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). ymerdigital.com Such approaches can identify key structural features for desired functions and guide the synthesis of next-generation compounds. ymerdigital.com

Table 2: Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Outcome |

|---|---|---|

| Polymer Science | Predictive Modeling (e.g., Random Forest, Kernel Density Regression) | Accurate prediction of polymer properties (e.g., thermal, mechanical) before synthesis. nih.gov |

| Drug Discovery | Pharmacophore Modeling, 3D-QSAR, Virtual Screening | Design of novel derivatives with enhanced anticancer activity. ymerdigital.com |

| Material Formulation | Deep Learning, Generative Models (e.g., VAE, CVAE) | Prediction of optimal compositions for 3D-printable hydrogels with desired rheological properties. mdpi.com |

Mechanistic Studies of Complex Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for developing new therapeutic agents and probes.

Covalent Inhibition and Molecular Docking: The acrylamide group is a well-known "warhead" for targeted covalent inhibitors, which form a permanent bond with a specific amino acid residue (often cysteine) in a target protein. acs.orgnih.gov This mechanism can lead to high potency and prolonged duration of action. Future research will likely focus on identifying new protein targets for which this compound derivatives can act as selective covalent inhibitors. Molecular docking studies can be employed to predict the binding modes of these compounds within the active sites of target proteins, providing insights into the structural basis of their activity. impactfactor.orgresearchgate.netnih.gov For example, acrylamide-based compounds have been identified as covalent inhibitors of SARS-CoV-2 proteins. nih.gov

Probing Cellular Pathways: The methoxybenzyl group can influence the cellular uptake, distribution, and metabolism of the molecule. Detailed mechanistic studies, potentially using advanced imaging techniques and proteomic approaches, can elucidate the specific cellular pathways modulated by this compound. Understanding these interactions is key to designing molecules with improved efficacy and reduced off-target effects.

Expansion into New Catalytic Applications

While the synthesis of this compound involves catalysis, the molecule itself, or its derivatives, could be designed to function as catalysts.

Organocatalysis: The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a rapidly growing area of sustainable chemistry. rsc.orgresearchgate.net The amide functionality within this compound could potentially be leveraged for catalytic activity, for instance, in hydrogen bonding catalysis. Future research could explore the design of chiral derivatives of this compound for use in asymmetric synthesis.

Metal Complex Catalysis: The amide nitrogen and carbonyl oxygen of this compound can act as ligands, coordinating with metal centers to form complexes with catalytic activity. sioc-journal.cnresearchgate.net Such complexes could find applications in a variety of transformations. For example, polyacrylamide-based microgels have been used as carriers for palladium nanoparticles to create "smart" catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net The responsiveness of the polymer support to stimuli like temperature can be used to control the catalytic activity. researchgate.net Nickel(II) complexes with transformed ligand structures derived from related precursors have shown catalytic activity in the fixation of carbon dioxide. rsc.org This suggests that metal complexes of this compound could be explored for similar sustainable chemical transformations.

Q & A

Basic: What are the standard synthetic routes and optimization strategies for N-(4-methoxybenzyl)acrylamide?

Methodological Answer:

this compound is typically synthesized via a two-step process:

Amide Coupling : React 4-methoxybenzylamine with α-bromoacrylic acid in dimethylformamide (DMF) using ethylcarbodiimide (EDCI) as a coupling agent under ice-cooled conditions .

Purification : Post-reaction, the crude product is concentrated, washed with water, dried, and purified via column chromatography (e.g., ethyl acetate/petroleum ether gradient).

Optimization : Yield improvements are achieved by adjusting solvent polarity, reaction temperature (0–5°C minimizes side reactions), and stoichiometric ratios of EDCI to reactants. Confirmation of purity is done via melting point analysis and elemental composition checks .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS-ESI) : A calculated [M+Na]⁺ ion at m/z 335.1002 matches experimental data (±0.5 ppm error) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 64.3%, H: 5.3%, N: 4.2%) .

Basic: What are the common chemical reactions involving this compound in organic synthesis?

Methodological Answer:

The compound participates in:

- Morita-Baylis-Hillman (MBH) Reactions : Acts as an electrophilic partner with aldehydes in DMF, catalyzed by DABCO to form β-hydroxy acrylamides .

- Nucleophilic Additions : The acrylamide double bond reacts with amines/thiols under basic conditions (e.g., Et₃N in THF) to generate β-substituted derivatives .

- Polymerization : Initiates radical polymerization with AIBN in toluene (60–80°C) to form polyacrylamides for material science applications .

Advanced: How can computational chemistry predict the reactivity and biological interactions of this compound?

Methodological Answer:

- Global Reactivity Descriptors : Density Functional Theory (DFT) calculates parameters like electrophilicity index (ω) and chemical potential (μ) to predict sites for nucleophilic/electrophilic attacks .

- Molecular Docking : Simulate binding affinities with biological targets (e.g., cancer-related enzymes) using software like AutoDock. For example, the methoxybenzyl group shows π-π stacking with tyrosine residues in kinase domains .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 2.1 suggests moderate blood-brain barrier permeability) .

Advanced: What experimental strategies address contradictions in reported antiproliferative activity data?

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., 1 mM vs. lower in other studies) arise from:

- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) using standardized MTT assays with controls for cytotoxicity .

- Metabolic Stability : Assess compound degradation in cell media via LC-MS to distinguish intrinsic activity from artifact .

- Synergistic Studies : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to evaluate metabolism-dependent efficacy shifts .

Advanced: How does structural modification of this compound influence its biological mechanism of action?

Methodological Answer:

- Electron-Withdrawing Groups : Adding nitro substituents (e.g., para-nitro) enhances electrophilicity, increasing covalent binding to cysteine residues in target proteins .

- Steric Effects : Bulky substituents on the benzyl group (e.g., 3,4,5-trimethoxy) reduce membrane permeability but improve target specificity .

- Pro-drug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve bioavailability, with hydrolysis monitored via HPLC .

Advanced: How are kinetic studies designed to elucidate reaction pathways in this compound-based syntheses?

Methodological Answer:

- Rate Determination : Use stopped-flow NMR to track intermediate formation in MBH reactions (e.g., enolate adducts) under varying DABCO concentrations .

- Isotopic Labeling : ¹³C-labeled acrylamide confirms mechanistic steps (e.g., conjugate addition vs. radical pathways) via isotopic scrambling analysis .

- Computational Kinetics : Transition state modeling with Gaussian software identifies rate-limiting steps (e.g., C-C bond formation in MBH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.